molecular formula C11H21N3O2 B11791561 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde

4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde

Cat. No.: B11791561
M. Wt: 227.30 g/mol
InChI Key: JSLRBJUWXDAYBB-UHFFFAOYSA-N
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Description

4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is a heterocyclic compound with the molecular formula C₁₁H₂₁N₃O₂. It is a derivative of piperazine and piperidine, which are both important scaffolds in medicinal chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with piperidine derivatives under specific conditions. One common method includes the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with an aldehyde group, followed by catalytic hydrogenation . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperazines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(piperidin-4-yl)piperazine: A similar compound used in the synthesis of various pharmaceuticals.

    4-Hydroxypiperidine: Another related compound with applications in medicinal chemistry.

Uniqueness

4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is unique due to its dual piperazine and piperidine structure, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

4-[(4-hydroxypiperidin-4-yl)methyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C11H21N3O2/c15-10-14-7-5-13(6-8-14)9-11(16)1-3-12-4-2-11/h10,12,16H,1-9H2

InChI Key

JSLRBJUWXDAYBB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN2CCN(CC2)C=O)O

Origin of Product

United States

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